ethyl 4-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate is an organic compound that features a tetrazole ring, a methoxyphenyl group, and an ethyl ester of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylacetonitrile with sodium azide in the presence of a suitable catalyst.
Acylation: The tetrazole derivative is then acylated with ethyl 4-aminobenzoate using an appropriate acylating agent such as acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification to form the ethyl ester of the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and methoxyphenyl group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
Uniqueness
Ethyl 4-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties. This compound’s structure allows for diverse chemical modifications, making it a versatile building block in various research and industrial applications.
Properties
Molecular Formula |
C19H19N5O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H19N5O4/c1-3-28-19(26)14-4-8-15(9-5-14)20-17(25)12-24-22-18(21-23-24)13-6-10-16(27-2)11-7-13/h4-11H,3,12H2,1-2H3,(H,20,25) |
InChI Key |
ZYJMKGMCXALCDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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